molecular formula C14H20ClN3O2 B1683630 Zilpaterol hydrochloride CAS No. 119520-06-8

Zilpaterol hydrochloride

Cat. No. B1683630
M. Wt: 297.78 g/mol
InChI Key: GIEFXLLRTJNFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zilpaterol hydrochloride is a β2 adrenergic agonist . It is sold under the trade name Zilmax, and is produced by Intervet, a subsidiary of Merck & Co . Zilpaterol is typically fed to cattle in the last three to six weeks of life with a brief washout period to clear the drug from the tissues before slaughter .


Molecular Structure Analysis

The molecular formula of Zilpaterol hydrochloride is C14H19N3O2 . The molecular weight is 261.33 g/mol . The structure of Zilpaterol hydrochloride includes two chiral carbons, resulting in four optical enantiomers .


Chemical Reactions Analysis

Zilpaterol hydrochloride has been analyzed for residues in beef using Tandem Mass Spectrometry .


Physical And Chemical Properties Analysis

Zilpaterol hydrochloride is a yellow solid with a melting point of 123-126°C . It is very soluble in water and in other aqueous media at different pH values (1–10). It is only slightly soluble in methanol (about 3%) and practically insoluble in most organic solvents (<0.1%) such as ethanol, acetone, ethyl-acetate, dichloromethane or n-octanol .

Scientific Research Applications

Effects on Animal Performance and Carcass Characteristics

  • Sheep Production : Zilpaterol hydrochloride (ZH) has been shown to positively affect sheep production, particularly in enhancing weight gain and altering fat deposition in carcasses. A meta-analysis indicated that ZH improves productive performance and carcass characteristics in sheep (Rodea et al., 2016).

  • Beef Production : In beef cattle, ZH has demonstrated significant impacts on increasing muscle area, carcass weight, and efficiency of gain. A comprehensive meta-analysis revealed profound nutrient repartitioning from fat to protein depots, indicating its effectiveness in enhancing beef production and meat quality (Lean et al., 2014).

  • Meat Quality in Nellore Heifers : Research on Nellore heifers showed that ZH improves hypertrophy, meat production, and debone yield. However, it also led to decreased tenderness and increased mRNA expression in the calpain-calpastatin system, which are crucial for meat tenderness and texture (Cônsolo et al., 2016).

  • Effects on Holstein Steers : ZH has been found to significantly increase carcass muscle deposition and reduce fat in Holstein steers. The study highlighted its role as a repartitioning agent that affects carcass composition primarily through protein deposition (Leheska et al., 2009).

  • Impact on Feed Efficiency in Nellore Heifers : ZH supplementation in nonimplanted Nellore heifers altered the composition of body weight gain, promoting greater lean tissue deposition and improving feed efficiency (Cônsolo et al., 2015).

Potential Risks and Side Effects

  • Cardiac Risk in Feedlot Cattle : A study highlighted concerns that ZH may predispose cattle to cardiac disease, evidenced by increased left ventricular hypertrophy, greater diastolic pulmonary arterial pressure, and myocardial injury (Neary et al., 2018).

  • Metabolic and Endocrine Effects in Goats : ZH supplementation in male goats showed significant influences on blood metabolic hormones, plasma volume, and cardiovascular and respiration rates (Hatefi et al., 2017).

Molecular and Biochemical Impacts

  • Influence on AMP-Activated Protein Kinase : Research on feedlot cattle showed that ZH influences myogenic or adipogenic gene and protein expression, particularly impacting AMP-activated protein kinase (AMPK) abundance and activation, which could contribute to muscle fiber type shifts (Johnson, 2021).

Safety And Hazards

Zilpaterol hydrochloride is toxic and can cause harm if swallowed or inhaled . It can also cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, and clothing .

Future Directions

The Codex Alimentarius Commission has agreed to adopt the maximum residue limits (MRLs) for Zilpaterol hydrochloride, a veterinary drug used to enhance growth performance in cattle . Discussions are ongoing with one option voiced to proceed with adoption of the MRLs at the next session of the Commission in 2023, if no additional technical data relating to Zilpaterol is forthcoming .

properties

IUPAC Name

(9R,10R)-9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2.ClH/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19;/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19);1H/t11-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEFXLLRTJNFGT-LOCPCMAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zilpaterol hydrochloride

CAS RN

119520-06-8
Record name Zilpaterol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119520068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo[4,5,1-jk][1]benzazepin-2(1H)-one, 4,5,6,7-tetrahydro-7-hydroxy-6-[(1-methylethyl)amino]-, monohydrochloride, (6R,7R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZILPATEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX8IEP25JU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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